An In-depth Technical Guide to N-cyclobutylpiperidin-4-amine: Synthesis, Properties, and Applications
An In-depth Technical Guide to N-cyclobutylpiperidin-4-amine: Synthesis, Properties, and Applications
CAS Registry Number: 1048921-27-2 [1]
Prepared by: Gemini, Senior Application Scientist
Introduction
N-cyclobutylpiperidin-4-amine is a key synthetic intermediate that belongs to the class of N-substituted piperidin-4-amines. This structural motif is of significant interest to researchers, scientists, and drug development professionals due to its prevalence in a wide array of biologically active compounds. The piperidine ring often imparts favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, while the cyclobutyl and amine functionalities provide vectors for fine-tuning interactions with biological targets. This guide provides a comprehensive overview of the synthesis, properties, and applications of N-cyclobutylpiperidin-4-amine, with a focus on practical methodologies and field-proven insights.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of N-cyclobutylpiperidin-4-amine is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Registry Number | 1048921-27-2 | [1] |
| Chemical Name | 1-cyclobutylpiperidin-4-amine | [1] |
| Molecular Formula | C9H18N2 | |
| Molecular Weight | 154.25 g/mol | |
| Appearance | Colorless to Yellow Liquid | |
| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere |
Synthesis of N-cyclobutylpiperidin-4-amine
The synthesis of N-cyclobutylpiperidin-4-amine is most commonly achieved through reductive amination. This robust and versatile one-pot reaction involves the condensation of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.[2][3]
Core Synthetic Strategy: Reductive Amination
The primary synthetic route involves the reaction of a protected 4-aminopiperidine derivative with cyclobutanone, followed by reduction. The use of a protecting group on the 4-amino group of piperidine, such as a tert-butoxycarbonyl (Boc) group, is often employed to prevent side reactions.
Detailed Experimental Protocol: Reductive Amination
This protocol is based on established methods for reductive amination of piperidine derivatives.
Materials:
-
1-Boc-4-aminopiperidine
-
Cyclobutanone
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (4M in 1,4-dioxane or concentrated HCl)
-
Diethyl ether
-
Methanol
Step 1: Imine Formation and In Situ Reduction
-
To a solution of 1-Boc-4-aminopiperidine (1.0 eq) in 1,2-dichloroethane, add cyclobutanone (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The mild nature of STAB allows for the selective reduction of the iminium ion in the presence of the ketone.[3]
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Step 2: Work-up and Isolation of the Protected Intermediate
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-Boc-1-cyclobutylpiperidin-4-amine.
-
If necessary, purify the intermediate by flash column chromatography on silica gel.
Step 3: Deprotection of the Boc Group
-
Dissolve the purified N-Boc-1-cyclobutylpiperidin-4-amine in a minimal amount of methanol or dichloromethane.
-
Add an excess of 4M HCl in 1,4-dioxane or concentrated hydrochloric acid.
-
Stir the mixture at room temperature for 2-4 hours, or until deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the dihydrochloride salt of N-cyclobutylpiperidin-4-amine.
-
To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH), and extract with an organic solvent like dichloromethane. Dry the organic extracts and concentrate to yield N-cyclobutylpiperidin-4-amine.
Spectroscopic Characterization
Spectroscopic data is critical for the unambiguous identification and characterization of N-cyclobutylpiperidin-4-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclobutyl and piperidine ring protons. The methine proton of the cyclobutyl group attached to the piperidine nitrogen will likely appear as a multiplet. The protons on the piperidine ring will exhibit complex splitting patterns due to their diastereotopic nature. The amine protons (NH2) will typically appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the cyclobutyl and piperidine rings. The chemical shifts of the piperidine carbons are influenced by the N-cyclobutyl substituent.[4]
Mass Spectrometry (MS)
The mass spectrum of N-cyclobutylpiperidin-4-amine will show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns will likely involve cleavage of the cyclobutyl group and fragmentation of the piperidine ring.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the amine functional group.[5]
-
N-H stretch: Two bands are expected in the region of 3400-3250 cm⁻¹ for the primary amine.[5]
-
N-H bend: A bending vibration for the primary amine is expected around 1650-1580 cm⁻¹.[5]
-
C-N stretch: Aliphatic C-N stretching will appear in the 1250–1020 cm⁻¹ region.[5]
Applications in Drug Discovery and Development
The N-substituted piperidin-4-amine scaffold is a privileged structure in medicinal chemistry.[6] N-cyclobutylpiperidin-4-amine serves as a crucial building block in the synthesis of various drug candidates.
Histamine H3 Receptor Inverse Agonists
A significant application of a closely related structure is in the development of histamine H3 receptor inverse agonists. For instance, the compound N-[4-(1-cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride (SUVN-G3031) has been identified as a potent and selective histamine H3 receptor inverse agonist with wake-promoting activity.[7] This suggests that N-cyclobutylpiperidin-4-amine is a key precursor for synthesizing compounds targeting the H3 receptor, which is implicated in various neurological disorders, including sleep disorders and cognitive deficits.[7][8][9]
Analytical Methods
Robust analytical methods are necessary for quality control, reaction monitoring, and pharmacokinetic studies involving N-cyclobutylpiperidin-4-amine.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of N-cyclobutylpiperidin-4-amine. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) is a common starting point.[10] Detection can be achieved using a UV detector or, for higher sensitivity and selectivity, a mass spectrometer (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be employed for the analysis of N-cyclobutylpiperidin-4-amine. Due to the polar nature of the amine, derivatization may be necessary to improve chromatographic performance and reduce peak tailing.[11] However, with modern inert columns, direct analysis may be possible.[12]
Safety and Handling
N-cyclobutylpiperidin-4-amine is classified with the following GHS hazard codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), and H336 (May cause drowsiness or dizziness).[1]
Handling Precautions:
-
Work in a well-ventilated area or in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid breathing vapors or mist.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
N-cyclobutylpiperidin-4-amine is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its synthesis via reductive amination is a well-established and efficient process. The primary application of this intermediate appears to be in the development of novel therapeutics, most notably as a key component of histamine H3 receptor inverse agonists. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its successful application in research and drug discovery endeavors.
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